5-amino-2-chloro-N-(3-methylbutyl)benzamide
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Overview
Description
5-amino-2-chloro-N-(3-methylbutyl)benzamide is a chemical compound with the molecular formula C12H17ClN2O It is a derivative of benzamide, characterized by the presence of an amino group at the 5th position, a chlorine atom at the 2nd position, and a 3-methylbutyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-chloro-N-(3-methylbutyl)benzamide typically involves multiple steps:
Nitration and Reduction: The starting material, 3-methyl-2-nitrobenzoic acid, undergoes nitration to introduce a nitro group. This is followed by reduction using iron powder and acid to convert the nitro group to an amino group, yielding 3-methyl-2-amino benzoic acid.
Chlorination: The amino benzoic acid is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 2nd position, forming 2-chloro-3-methyl-5-amino benzoic acid.
Amidation: Finally, the chlorinated product undergoes amidation with 3-methylbutylamine in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-chloro-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of alkylamine derivatives.
Scientific Research Applications
5-amino-2-chloro-N-(3-methylbutyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-amino-2-chloro-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chlorobenzamide: Lacks the 3-methylbutyl group, making it less hydrophobic and potentially altering its biological activity.
2-amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide: Contains a sulfamoyl group, which may confer different pharmacological properties.
Uniqueness
5-amino-2-chloro-N-(3-methylbutyl)benzamide is unique due to the presence of the 3-methylbutyl group, which can influence its solubility, hydrophobicity, and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.
Properties
IUPAC Name |
5-amino-2-chloro-N-(3-methylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-8(2)5-6-15-12(16)10-7-9(14)3-4-11(10)13/h3-4,7-8H,5-6,14H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLWOWRYNCBPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C=CC(=C1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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